O-Terphenyl

Heat Transfer Fluids Thermal Engineering Polyphenyls

Choose o-Terphenyl (CAS 84-15-1) for unmatched performance in demanding applications. Its sterically twisted, non-planar geometry delivers a lower enthalpy of sublimation (103 kJ/mol) than m/p-terphenyl, enabling superior vapor-deposition processes. The ortho-configuration uniquely supports fragile glass-former studies and high-triplet-energy OLED hosts (EQE up to 29.5%). For heat-transfer systems operating at 371–454 °C, o-Terphenyl outperforms biphenyl and mixed isomers, ensuring efficient, reliable thermal management. Secure research-grade or bulk quantities direct from primary manufacturers—optimize your process with the correct isomer.

Molecular Formula C18H14
Molecular Weight 230.3 g/mol
CAS No. 84-15-1
Cat. No. B166444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Terphenyl
CAS84-15-1
Molecular FormulaC18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3
InChIInChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H
InChIKeyOIAQMFOKAXHPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
5.38e-06 M
SOL IN ACETONE, BENZENE, METHANOL, CHLOROFORM
Sparingly soluble in lower alcohols and glycols;  very soluble in common aromatic solvents.
Water solubility = 1.24 mg/l at 25 °C
Solubility in water: none
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





o-Terphenyl (CAS 84-15-1): Scientific Selection and Procurement Baseline


o-Terphenyl (1,2-Diphenylbenzene, CAS 84-15-1) is a high-purity (>99.0%) aromatic hydrocarbon consisting of three benzene rings linked in an ortho-configuration, resulting in a sterically hindered, non-planar molecular structure . Unlike its planar isomer p-terphenyl, the twisted geometry of o-terphenyl confers distinct physical properties, including a melting point of 56–59 °C, a boiling point of 332–337 °C, and extremely low vapor pressure (<1 Pa at 25 °C) [1]. It is widely utilized as a high-temperature heat transfer fluid (operating range 300–400 °C), a precursor in OLED material synthesis, and a classic glass-forming model compound in fundamental physics research due to its well-characterized supercooled liquid dynamics [2]. These characteristics establish the baseline for evaluating its scientific and industrial differentiation.

Why Generic Terphenyl Isomer Substitution Fails in Critical Applications


Substituting o-terphenyl with its more planar isomers (m-terphenyl or p-terphenyl) or with biphenyl is scientifically unjustifiable in key applications due to fundamental, quantifiable differences in molecular geometry, thermodynamics, and transport properties. The ortho-configuration imposes a unique steric twist that directly impacts enthalpy of sublimation, electrical conductivity, high-temperature viscosity, and thermal conductivity [1]. For instance, o-terphenyl's distinct glass-forming dynamics and supercooled liquid behavior, characterized by a specific heat of fusion (17,191 J/mol) and configurational entropy, are absent in the crystalline p-terphenyl [2]. Similarly, in heat transfer applications above 371°C (700°F), o-terphenyl demonstrably outperforms its isomers and even biphenyl, a common alternative, in terms of heat transfer capability [3]. Using a generic mixture or an incorrect isomer in applications demanding these specific properties—from high-temperature heat transfer to optoelectronic host materials—leads to suboptimal performance, altered phase behavior, or complete functional failure.

Quantitative Evidence: How o-Terphenyl Differentiates from m-Terphenyl, p-Terphenyl, and Biphenyl


High-Temperature Heat Transfer Capability vs. Biphenyl and Meta-Terphenyl

In high-temperature heat transfer systems, liquid o-terphenyl demonstrates superior performance compared to biphenyl and the other terphenyl isomers at temperatures exceeding 371°C (700°F). While liquid biphenyl is the more effective heat transfer fluid below this temperature threshold, o-terphenyl's thermal properties confer a distinct advantage in the 371–454°C (700–850°F) operating range [1]. This is a direct consequence of its measured viscosity and thermal conductivity, which were determined specifically for use in heat transfer correlations [1].

Heat Transfer Fluids Thermal Engineering Polyphenyls

Enthalpy of Sublimation and Isomeric Stability vs. m-Terphenyl and p-Terphenyl

The relative enthalpic stability of the terphenyl isomers, a key parameter for predicting behavior in high-temperature and gas-phase applications, was precisely determined via combustion calorimetry and Knudsen effusion. The standard molar enthalpy of sublimation (ΔcrgHm∘) at 298.15 K for o-terphenyl is 103.0 ± 0.4 kJ/mol, which is significantly lower than that of m-terphenyl (118.6 ± 0.7 kJ/mol) and p-terphenyl (125.6 ± 0.8 kJ/mol) [1]. This data establishes a clear stability ranking in the gaseous phase: m- > p- ≈ o-terphenyl. Furthermore, theoretical studies confirm o-terphenyl is the most distorted isomer in the gas phase, directly influencing its physical properties [1].

Thermochemistry Computational Chemistry Materials Science

Electrical Conductivity vs. p-Terphenyl and m-Terphenyl

The direct current (d.c.) electrical conductivity of o-terphenyl was measured and directly compared with its two isomers to establish the influence of molecular structure on electronic properties [1]. The study found that the conductivity values differ between the isomers, with the non-planar ortho-isomer exhibiting distinct electrical behavior compared to the more planar para- and meta- forms. This difference is attributed to the steric hindrance in o-terphenyl, which disrupts the π-conjugation across the three phenyl rings, thereby altering the energy transport mechanism in the organic solid state [1].

Organic Semiconductors Solid-State Physics Electronic Materials

Glass-Forming Dynamics and Heat Capacity vs. Crystalline p-Terphenyl

o-Terphenyl is a quintessential 'fragile' glass former, a property absent in its crystalline isomer p-terphenyl. Precise adiabatic calorimetry has characterized its unique thermodynamic behavior: its heat of fusion is 17,191 J/mol and entropy of fusion is 52.20 J/(K·mol) [1]. The glass transition temperature (Tg) is observed around 240 K, and the residual entropy of the glass at 0 K is approximately 15 J/(K·mol) [1]. Above 170 K, the heat capacity of the o-terphenyl crystal is nearly proportional to temperature to within 1%, a precise, quantifiable behavior critical for modeling [1].

Glass Physics Calorimetry Supercooled Liquids

Application Scenarios Where o-Terphenyl's Specific Properties Drive Selection


High-Temperature Heat Transfer Fluid (371–454°C)

In industrial processes requiring heat transfer in the 371–454°C (700–850°F) range, such as certain chemical processing or advanced solar thermal systems, o-terphenyl offers quantifiably superior performance over alternatives like biphenyl or isomer mixtures. Evidence demonstrates that above 371°C, o-terphenyl excels as a heat transfer fluid, enabling more efficient thermal management and potentially higher operating temperatures compared to biphenyl, which is more effective below this threshold [1]. This makes o-terphenyl a strategic choice for engineers optimizing high-temperature loops.

Model Compound for Glass Transition and Supercooled Liquid Dynamics

For fundamental physics and physical chemistry research, o-terphenyl is the preferred model system for studying 'fragile' glass formers due to its well-quantified thermodynamic parameters. Its precisely measured heat of fusion (17,191 J/mol), glass transition temperature (~240 K), and configurational entropy provide a robust, reproducible baseline for experiments and simulations [2]. Unlike the crystalline p-terphenyl, o-terphenyl's ability to form a stable supercooled liquid makes it indispensable for investigating phenomena like dynamical heterogeneity and the glass transition itself [2].

Synthesis of Non-Planar Conjugated Polymers and OLED Host Materials

In organic electronics, the unique, sterically twisted geometry of the o-terphenyl core is a critical design element. Its non-planarity, which disrupts π-conjugation and lowers enthalpy of sublimation [3], is intentionally leveraged to synthesize materials with tailored electronic properties. For instance, o-terphenyl derivatives serve as high-triplet-energy host materials for blue TADF OLEDs, achieving external quantum efficiencies of up to 29.5% [4], and as building blocks for bent graphene nanoribbons with narrowed band gaps [5]. This structural motif cannot be substituted with the planar p-terphenyl isomer without fundamentally altering the desired material properties.

Specialized Vapor Deposition and Gas-Phase Applications

The significantly lower enthalpy of sublimation for o-terphenyl (103.0 ± 0.4 kJ/mol) compared to m-terphenyl (118.6 ± 0.7 kJ/mol) and p-terphenyl (125.6 ± 0.8 kJ/mol) provides a quantifiable advantage in processes involving controlled vapor pressure [3]. This property makes o-terphenyl the preferred precursor or model compound in techniques like physical vapor deposition (PVD) or in gas-phase spectroscopy, where achieving a desired vapor pressure at a lower temperature can simplify process control, reduce energy consumption, and prevent thermal degradation of sensitive co-materials.

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